Melagatran Hydroxyamidine
Description
Contextualization within Direct Thrombin Inhibitor Research
Direct thrombin inhibitors represent a class of anticoagulants that directly bind to and inhibit the enzyme thrombin, a key component in the blood coagulation cascade. ontosight.aiimrpress.com Unlike traditional anticoagulants like warfarin, which have a narrow therapeutic window and numerous drug and food interactions, direct thrombin inhibitors were developed to offer a more predictable anticoagulant response. bioline.org.br Ximelagatran (B1683401) was the first orally active direct thrombin inhibitor to undergo extensive clinical trials. medscape.comnih.gov
The development of oral direct thrombin inhibitors like ximelagatran was driven by the need for alternatives to warfarin. bioline.org.br Melagatran (B23205), the active form of ximelagatran, is a potent and selective thrombin inhibitor. ncats.ioresearchgate.net However, melagatran itself has poor oral bioavailability due to its chemical properties. bioline.org.brresearchgate.net This led to the design of ximelagatran, a double prodrug, which is more readily absorbed in the gastrointestinal tract. researchgate.netwikipedia.org N-Hydroxy Melagatran is a crucial intermediate in the metabolic conversion of ximelagatran to melagatran. bioline.org.brresearchgate.netnih.gov The synthesis of N-Hydroxy Melagatran and other related compounds has been documented for research purposes, including the preparation of tritium-labeled versions to better understand their metabolic fate. tandfonline.comtandfonline.comnih.gov
Role of N-Hydroxy Melagatran as a Key Intermediate in Prodrug Bioconversion Pathways
Ximelagatran is designed as a double prodrug to enhance the oral absorption of its active form, melagatran. researchgate.net After oral administration, ximelagatran is rapidly absorbed and undergoes biotransformation to melagatran through two main intermediate metabolites: N-Hydroxy Melagatran and ethyl melagatran. bioline.org.brresearchgate.netnih.gov
The conversion process involves two primary metabolic steps: the reduction of the N-hydroxy group and the hydrolysis of the ethyl ester. researchgate.netnih.gov N-Hydroxy Melagatran is formed through the hydrolysis of the ethyl group of ximelagatran. tandfonline.comscispace.com Subsequently, the N-hydroxy group of N-Hydroxy Melagatran is reduced to form melagatran. researchgate.netnih.gov This biotransformation occurs in various tissues, with significant activity observed in the liver, particularly in microsomes and mitochondria. ncats.ionih.govtandfonline.com In vitro studies have shown that this reduction is carried out by enzyme systems involving cytochrome b(5) and NADH-cytochrome b(5) reductase, but not major cytochrome P450 enzymes. researchgate.netnih.gov The potency of N-Hydroxy Melagatran as a thrombin inhibitor is significantly lower than that of melagatran, estimated to be about 1% of the active form's potency. researchgate.netnih.gov
| Compound | Role in Bioconversion | Resulting Compound |
| Ximelagatran | Initial Prodrug | N-Hydroxy Melagatran / Ethyl Melagatran |
| N-Hydroxy Melagatran | Intermediate Metabolite | Melagatran |
| Ethyl Melagatran | Intermediate Metabolite | Melagatran |
| Melagatran | Active Drug | - |
Significance of Mechanistic and Preclinical Investigations of N-Hydroxy Melagatran
Preclinical studies in various species, including rats and pigs, have been conducted to elucidate the hepatic metabolism and disposition of ximelagatran and its intermediates. researchgate.netdiva-portal.org These investigations have utilized in vitro systems such as liver fractions and hepatocytes to determine kinetic parameters and the influence of membrane transporters on the disposition of these compounds. diva-portal.org Such research is crucial for predicting potential drug-drug interactions and understanding inter-species differences in metabolism. nih.gov For instance, it was found that the metabolism of ximelagatran is largely independent of the cytochrome P450 system, which reduces the likelihood of certain drug interactions. bioline.org.brnih.gov
Current Research Landscape and Unaddressed Questions Regarding N-Hydroxy Melagatran
While ximelagatran was withdrawn from the market due to concerns about hepatotoxicity, research into its metabolites, including N-Hydroxy Melagatran, continues to provide valuable information for the development of safer anticoagulant drugs. ncats.iodrugbank.com The mechanisms behind the liver injury associated with ximelagatran are not fully understood, and further investigation into the role of its metabolites is warranted. plos.org
Current research efforts may focus on the specific enzymes and transport proteins involved in the disposition of N-Hydroxy Melagatran and other metabolites. diva-portal.org The identification of mitochondrial amidoxime (B1450833) reducing components (mARC) as being involved in the reduction of N-hydroxylated compounds represents a significant advancement in this area. plos.org Understanding the precise role of these enzymes in the metabolic activation of prodrugs like ximelagatran could inform the design of future drugs with improved safety profiles. plos.orgtandfonline.com Unaddressed questions include the exact contribution of N-Hydroxy Melagatran to the toxicological profile of ximelagatran and the potential for genetic variations in the metabolizing enzymes to influence patient outcomes. researchgate.net
Structure
2D Structure
Propriétés
Numéro CAS |
192939-72-3 |
|---|---|
Formule moléculaire |
C22H31N5O5 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1 |
Clé InChI |
NIPUHXUEGZHFLD-PKOBYXMFSA-N |
Synonymes |
N-[(1R)-1-Cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycine; Melagatran Hydroxyamidine; |
Origine du produit |
United States |
Chemical Synthesis and Derivatization Strategies for N Hydroxy Melagatran
Established Synthetic Routes for N-Hydroxy Melagatran (B23205) and Related Structures
One established route involves the use of a nitrile precursor, which is converted to the N-hydroxyamidine (amidoxime). A synthesis described for melagatran intermediates starts with 4-cyanobenzyl bromide. drugfuture.com This is reacted with bis(tert-butoxycarbonyl)imine and then treated with hydroxylamine (B1172632) in the presence of a base like sodium carbonate to yield the N-hydroxybenzamidine derivative. drugfuture.com This intermediate is then subjected to a reduction step, typically using hydrogen gas over a palladium on carbon (Pd/C) catalyst, to form the corresponding amidine after further steps. drugfuture.com
An alternative and kilogram-scale applicable synthesis also highlights the formation of an N-hydroxyimino derivative from a nitrile. tandfonline.com In this pathway, a di-Boc-protected 4-aminomethyl-benzonitrile is condensed with hydroxylamine in a basic aqueous medium. tandfonline.com The resulting N-hydroxyimino-containing derivative precipitates from the reaction mixture upon cooling. tandfonline.com This intermediate is then carried forward through subsequent steps, including hydrogenolysis and deprotection, to yield the desired benzamidine (B55565) structure for coupling to the rest of the melagatran scaffold. tandfonline.com
The core principle in these syntheses is the reaction of a nitrile group (R-CN) with hydroxylamine (NH₂OH) to form the N-hydroxyamidine (amidoxime) functionality, a key structural feature of N-hydroxy melagatran.
Table 1: Key Steps in the Synthesis of N-Hydroxyamidine Intermediate for Melagatran
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1 | Protection of Aminomethyl Group | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Sodium hydride (NaH) | tandfonline.com |
| 2 | N-Hydroxylation of Nitrile | Hydroxylamine (NH₂OH), Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) | tandfonline.comdrugfuture.com |
| 3 | Precipitation/Isolation | Cooling of the reaction mixture | tandfonline.com |
| 4 | Hydrogenolysis/Reduction | Hydrogen (H₂), Palladium on Carbon (Pd/C) | tandfonline.comdrugfuture.com |
| 5 | Coupling and Deprotection | Peptide coupling agents (e.g., EDC), Acid (e.g., HCl) | drugfuture.com |
Methodological Advancements in N-Hydroxylation Chemistry Applicable to Thrombin Inhibitor Scaffolds
The introduction of an N-hydroxy group is a critical step in synthesizing prodrugs of thrombin inhibitors like melagatran. researchgate.net Advances in N-hydroxylation chemistry, both chemical and biocatalytic, offer more efficient and selective methods applicable to these complex molecular scaffolds.
Chemical Methods: A significant advancement in chemical hydroxylation is the use of oxaziridines, particularly N-sulfonyloxaziridines. acs.org These compounds act as stable, electrophilic, and aprotic sources of oxygen. acs.org They can transfer an oxygen atom to a range of nucleophiles, including nitrogen atoms, to produce N-hydroxylated products. acs.org This method offers a valuable tool for late-stage functionalization and can be applied to complex molecules where traditional, harsher oxidation conditions might fail. The reaction proceeds with a corresponding imine as a stoichiometric byproduct. acs.org
Biocatalytic Methods: Biocatalysis has emerged as a powerful and green alternative for selective hydroxylation reactions. mdpi.commdpi.com Flavin-dependent N-hydroxylating enzymes (NMOs) are particularly relevant. nih.gov These enzymes use molecular oxygen and a flavin cofactor to catalyze the N-hydroxylation of substrates like amines and amino acids at the beginning of biosynthetic pathways, such as in siderophore synthesis. nih.gov The high specificity of enzymes like PvdA and SidA, which hydroxylate L-ornithine, demonstrates the potential for precise modification of complex scaffolds, minimizing unwanted side reactions and preventing unproductive uncoupling that can occur with substrate analogs. nih.gov The use of whole-cell biocatalysts or isolated enzymes for hydroxylating amino acids and their derivatives is a rapidly developing field, offering high regioselectivity that is challenging to achieve through conventional chemical synthesis. mdpi.com Furthermore, enzyme-mediated synthesis, such as the use of lipase-catalyzed hydroxyamination in the production of Molnupiravir, showcases the industrial potential of biocatalysis for creating N-hydroxylated pharmaceuticals. ucm.es
Table 2: Comparison of Advanced N-Hydroxylation Methods
| Method | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| N-Sulfonyloxaziridines | Chemical oxygen atom transfer from an oxaziridine (B8769555) to a nitrogen nucleophile. | Aprotic conditions, stable reagents, applicable to various nucleophiles. | Stoichiometric use of the reagent, generation of imine byproduct. | acs.org |
| Biocatalysis (e.g., NMOs) | Enzyme-catalyzed hydroxylation using molecular oxygen. | High regio- and stereoselectivity, mild reaction conditions (green chemistry). | Enzyme specificity may limit substrate scope; potential for enzyme denaturation or uncoupling. | mdpi.comnih.gov |
Radiosynthesis of Labeled N-Hydroxy Melagatran for Research Applications
Radiolabeled compounds are indispensable tools for drug metabolism and pharmacokinetic studies. For N-hydroxy melagatran and its related compounds, tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are the isotopes of choice.
A specific method for preparing tritium-labeled N-hydroxy melagatran (referred to as hydroxymelagatran) has been developed. researchgate.netnih.gov The strategy involves the incorporation of tritium via a hydrogen-isotope exchange (HIE) reaction on a suitable precursor. nih.gov This is achieved using highly efficient iridium-based catalysts, such as Crabtree's catalyst or, more recently, N-heterocyclic carbene (NHC) containing iridium catalysts. researchgate.netnih.gov Once the precursor is tritiated, it is chemically converted through a series of steps into the final target compounds, including N-hydroxy melagatran, with high purity and specific activity. researchgate.netnih.gov
Carbon-14 labeling is another common strategy for this class of compounds. In studies of the related direct thrombin inhibitor dabigatran, the oral prodrug was administered as [¹⁴C]dabigatran etexilate to track its metabolism and excretion. researchgate.net Similarly, ¹⁴C-labeled melagatran has been used as an internal standard in analytical assays for quantifying N-hydroxy melagatran reduction. researchgate.net This indicates that synthetic routes capable of incorporating a ¹⁴C label into the core structure of N-hydroxy melagatran are also a key research application.
Table 3: Radiosynthesis Strategies for N-Hydroxy Melagatran and Analogs
| Isotope | Method | Catalyst/Reagents | Application | Reference |
|---|---|---|---|---|
| Tritium (³H) | Hydrogen Isotope Exchange (HIE) on a precursor | Crabtree's catalyst, Iridium-NHC complexes, Tritium gas (T₂) | Metabolism and toxicity studies | researchgate.netnih.gov |
| Carbon-14 (¹⁴C) | Incorporation of a ¹⁴C-labeled building block during synthesis | ¹⁴C-labeled synthetic precursors | Metabolism, disposition studies, internal standards in assays | researchgate.netresearchgate.net |
Purification and Characterization Methodologies Post-Synthesis for Research Purity
Achieving high purity is critical for any chemical compound intended for research. For N-hydroxy melagatran, a combination of chromatographic and spectroscopic techniques is employed for purification and characterization.
Purification: The primary method for both analysis and purification is High-Performance Liquid Chromatography (HPLC). nih.gov Specific HPLC methods have been developed to separate and quantify N-hydroxy melagatran from its parent drug, melagatran, and its prodrug, ximelagatran (B1683401). nih.gov A typical protocol involves stopping a reaction or quenching a sample with a solvent like cold methanol, followed by centrifugation to remove proteins or particulates. The resulting supernatant is then injected into an HPLC system for separation. In synthetic procedures, crystallization or precipitation can also be an effective purification step to isolate the desired product from reaction mixtures. tandfonline.com
Characterization: Once purified, the identity and purity of N-hydroxy melagatran are confirmed using a suite of analytical methods:
High-Performance Liquid Chromatography (HPLC): Used to determine purity and establish the retention time of the compound. Under one reported system, N-hydroxy melagatran had a retention time of 2.2 minutes. researchgate.net
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular weight of N-Hydroxy Melagatran is 445.51 g/mol . scbt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of atoms and functional groups. NMR data has been reported for key synthetic intermediates. tandfonline.com
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule, with characteristic peaks reported for synthetic precursors. tandfonline.com
Elemental Analysis: Determines the elemental composition (%C, %H, %N) of the compound, which should match the calculated values for its chemical formula, C₂₂H₃₁N₅O₅. scbt.comusbio.net
Table 4: Summary of Purification and Characterization Techniques
| Technique | Purpose | Key Finding/Parameter | Reference |
|---|---|---|---|
| HPLC | Purification and Purity Assessment | Retention Time (e.g., 2.2 min) | researchgate.netnih.gov |
| Crystallization | Bulk Purification | Isolation of solid product | tandfonline.com |
| Mass Spectrometry (MS) | Structural Confirmation | Molecular Weight (445.51 g/mol) | scbt.com |
| NMR Spectroscopy | Structural Elucidation | Chemical shifts and coupling constants | tandfonline.com |
| IR Spectroscopy | Functional Group Identification | Vibrational frequencies | tandfonline.com |
| Elemental Analysis | Formula Confirmation | %C, %H, %N composition | usbio.net |
Preclinical Pharmacological Investigations of N Hydroxy Melagatran and Its Bioconversion
In Vitro Anticoagulant Activity Assays of N-Hydroxy Melagatran (B23205) and its Metabolites
N-hydroxy melagatran itself is considered an ineffective thrombin inhibitor, with a potency that is approximately 1% of that of melagatran. nih.gov The primary active metabolite is melagatran, which directly and competitively inhibits thrombin. researchgate.net Melagatran demonstrates concentration-dependent anticoagulant effects in vitro. nih.gov
In vitro studies have shown that melagatran effectively inhibits and delays thrombin generation in plasma. researchgate.net It prolongs various clotting times, including activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT), at clinically relevant concentrations. nih.gov For instance, the concentrations required to double these clotting times are 0.59 µmol/L for aPTT, 2.2 µmol/L for PT, and 0.01 µmol/L for TT. nih.gov
The bioconversion of ximelagatran (B1683401) to melagatran proceeds through two main intermediates: N-hydroxy melagatran and ethyl-melagatran. nih.gov While N-hydroxy melagatran has minimal anticoagulant activity, ethyl-melagatran exhibits anticoagulant activity comparable to melagatran. nih.gov
Table 1: In Vitro Anticoagulant Activity of Melagatran
| Coagulation Parameter | Concentration for Doubling of Clotting Time (µmol/L) |
|---|---|
| Activated Partial Thromboplastin Time (aPTT) | 0.59 |
| Prothrombin Time (PT) | 2.2 |
Note: Data derived from in vitro studies with melagatran. nih.gov
Assessment of N-Hydroxy Melagatran's Impact on Coagulation Parameters in Animal Plasma
Since N-hydroxy melagatran is an intermediate with low activity, its direct impact on coagulation parameters in animal plasma is minimal. The observed effects are primarily attributed to its conversion to the active form, melagatran.
Studies in animal plasma have consistently shown that melagatran produces a concentration-dependent prolongation of coagulation times. researchgate.net In rats, plasma melagatran concentrations of approximately 0.5 µmol/L have been shown to significantly prolong both thrombin time (TT) and activated partial thromboplastin time (aPTT). researchgate.net The prolongation of aPTT in response to melagatran has been observed in various animal models. researchgate.net
In rabbits, a dose-dependent increase in aPTT was observed following the administration of melagatran. ahajournals.org Research in anesthetized rats demonstrated that melagatran prolonged prothrombin time (PT) and ecarin clotting time (ECT). nih.gov
Pharmacodynamic Studies of N-Hydroxy Melagatran's Contribution to Antithrombotic Effects in Animal Models
The contribution of N-hydroxy melagatran to antithrombotic effects is indirect, occurring through its conversion to melagatran. The pharmacodynamic effects observed in animal models are therefore a reflection of the activity of melagatran.
Evaluation in Venous Thrombosis Animal Models
Melagatran has demonstrated potent antithrombotic effects in various animal models of venous thrombosis. researchgate.netnih.gov In a rat model of venous thrombosis, oral administration of the prodrug ximelagatran, which converts to melagatran, was more effective than subcutaneous low molecular weight heparin in preventing thrombosis. researchgate.net
In a rabbit model of venous thrombosis, melagatran showed a dose-dependent inhibition of thrombus weight, with an ED50 (the dose required to achieve 50% of the maximum effect) of 0.058 mg/kg. ahajournals.org This effect correlated with a moderate prolongation of aPTT. ahajournals.org
Commonly used animal models for studying venous thrombosis include those that induce stasis, such as the ligation of the inferior vena cava in rats and mice, and models that cause endothelial injury, for instance, using ferric chloride. rsdjournal.orgnih.govamegroups.org
Evaluation in Arterial Thrombosis Animal Models
Melagatran has also been shown to be effective in preventing arterial thrombosis in animal models. researchgate.netnih.gov In a rabbit model of electrically-induced carotid arterial thrombosis, melagatran was effective in preventing thrombosis. researchgate.net
Animal models of arterial thrombosis often involve inducing injury to an artery, for example, through the application of ferric chloride to the carotid artery in rats, to stimulate thrombus formation. rsdjournal.org
Investigations of Bioreduction Rate and Impact on Pharmacological Profile in Preclinical Systems
The bioconversion of the prodrug ximelagatran to its active form, melagatran, is a critical step for its pharmacological activity. This process involves the reduction of the N-hydroxy group of an intermediate, N-hydroxy melagatran, to an amidine group, which is characteristic of melagatran. researchgate.net This bioreduction is understood to occur primarily in the liver and to some extent in the intestine, mediated by cytochrome P450 enzymes. researchgate.net
Following the reduction, another intermediate, ethyl-melagatran, undergoes hydrolysis of its ethyl ester by carboxylesterases in the liver to yield the final active compound, melagatran. researchgate.net The rapid and efficient conversion of these intermediates ensures that peak plasma concentrations of melagatran are reached, contributing to its predictable pharmacokinetic and pharmacodynamic profile. thieme-connect.comnih.gov
The rate of this bioreduction directly influences the onset and magnitude of the anticoagulant effect. The predictable nature of this conversion allows for consistent therapeutic plasma levels of melagatran to be achieved. thieme-connect.com
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| N-Hydroxy Melagatran | |
| Melagatran | |
| Ximelagatran | |
| Ethyl-melagatran | |
| Warfarin | |
| Heparin | |
| Dalteparin | |
| Ferric chloride | |
| Dabigatran | |
| Hirudin | |
| Enoxaparin | |
| Argatroban | |
| Inogatran | |
| BMS-654457 | |
| BMS-262084 |
Metabolic Fate and Disposition Studies of N Hydroxy Melagatran in Research Models
Identification of N-Hydroxy Melagatran (B23205) Biotransformation Pathways In Vitro (e.g., Liver Microsomes, Hepatocytes)
In vitro studies using various subcellular fractions have been instrumental in elucidating the biotransformation pathways of N-Hydroxy Melagatran. The primary metabolic reaction is the reduction of its N-hydroxyamidine (amidoxime) group to the corresponding amidine, yielding melagatran. nih.govresearchgate.net
This reductive conversion has been successfully demonstrated in vitro using microsomes and mitochondria sourced from the liver and kidneys of both pigs and humans. nih.govresearchgate.net These studies confirm that the metabolic machinery required for this bioactivation step is present across different species and is localized in key metabolic organs. Both microsomes and mitochondria are capable of performing this reduction, indicating that multiple cell organelles are involved in the process. researchgate.net
The biotransformation pathway can be summarized as:
Ximelagatran (B1683401) → N-Hydroxy Melagatran → Melagatran
The conversion of ximelagatran involves both the reduction of the amidoxime (B1450833) function and the cleavage of an ethyl ester group. nih.gov N-Hydroxy Melagatran is one of two key intermediates in this process, the other being ethyl-melagatran. nih.govresearchgate.net The enzyme systems located in the microsomes and mitochondria of the liver and other organs facilitate these reductive and hydrolytic reactions. nih.gov
Analysis of Enzymatic Regulation and Factors Influencing N-Hydroxy Melagatran Metabolism
The enzymatic reduction of N-Hydroxy Melagatran is a highly regulated process, influenced by specific cofactors, enzyme systems, and physicochemical conditions like pH.
Enzyme Systems: Initial research in pig liver microsomes identified an enzyme system consisting of cytochrome b(5), NADH-cytochrome b(5) reductase, and a cytochrome P450 (P450) isoenzyme from the 2D subfamily as being capable of reducing N-hydroxylated structures like N-Hydroxy Melagatran. nih.govresearchgate.net However, subsequent studies using recombinant human P450 enzymes (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) could not demonstrate their participation in this reduction, suggesting the involvement of a different enzyme system. nih.gov
Further investigation revealed that the enzyme system responsible is likely not of P450 origin. researchgate.net It is described as an NADH-dependent electron transfer chain with a terminal component sensitive to cyanide. researchgate.net More recent findings point to the crucial role of the mitochondrial amidoxime reducing component (mARC) enzyme system. researchgate.netnih.gov This system is comprised of three essential components: a molybdenum-containing enzyme (mARC1 or mARC2), cytochrome b5, and a specific reductase, which work in synergy to catalyze the N-reductive reaction. researchgate.netnih.govdntb.gov.ua
Cofactors and Inhibitors: The reduction process preferentially uses NADH as a cofactor. researchgate.net The reaction is effectively inhibited by certain compounds, as detailed in the table below. Notably, typical P450 inhibitors were found to be ineffective. researchgate.net
| Inhibitor | Effect |
|---|---|
| Potassium Cyanide | Efficient Inhibitor |
| N-methylhydroxylamine | Efficient Inhibitor |
| p-Hydroxymercuribenzoate | Efficient Inhibitor |
| Desferrioxamine | Efficient Inhibitor |
| Typical P450 Inhibitors | Ineffective |
Influence of pH: The metabolic conversion of N-Hydroxy Melagatran is pH-dependent. Studies have demonstrated that the reduction to melagatran exhibits a distinct pH optimum of 6.3 in both human liver microsomes and mitochondria. researchgate.netresearchgate.net
Metabolic Stability Assessments of N-Hydroxy Melagatran in Various Preclinical Biological Matrices
Metabolic stability assays are crucial for understanding the persistence of a compound in a biological system. N-Hydroxy Melagatran is characterized as a transient intermediate that is rapidly metabolized.
In preclinical studies, N-Hydroxy Melagatran is quickly cleared from plasma, with reported half-lives ranging from 0.3 to 1.5 hours. researchgate.net This rapid elimination is indicative of its low metabolic stability. The term "easily reduced" is used to describe its conversion, underscoring the efficiency of the metabolic enzymes involved. nih.gov
While specific intrinsic clearance (CLint) and half-life (t1/2) values for N-Hydroxy Melagatran across a full panel of preclinical species matrices (e.g., human, monkey, dog, rat, mouse liver microsomes and hepatocytes) are not detailed in the available literature, the general methodology for such assessments is well-established. mdpi.comsrce.hr These assays involve incubating the compound with biological matrices like liver microsomes or hepatocytes and measuring its disappearance over time. srce.hr The rapid in vivo clearance of N-Hydroxy Melagatran suggests it would exhibit high clearance and a short half-life in these in vitro systems. researchgate.net
| Parameter | Finding for N-Hydroxy Melagatran | Implication |
|---|---|---|
| Plasma Half-Life | 0.3 - 1.5 hours researchgate.net | Low Metabolic Stability |
| Metabolic Conversion | Described as "easily reduced" nih.gov | Efficient and rapid metabolism |
| Role | Transient intermediate metabolite researchgate.net | Not expected to accumulate |
Excretion Pathways of N-Hydroxy Melagatran and its Metabolites in Animal Studies
As an intermediate metabolite, N-Hydroxy Melagatran is not directly excreted in significant amounts. Instead, its fate is linked to the excretion of its downstream metabolite, melagatran.
Following the oral administration of the parent prodrug, ximelagatran, to animal models and humans, melagatran is the principal compound recovered in both urine and feces. researchgate.netresearchgate.netresearchgate.net Only trace quantities of the parent ximelagatran are excreted via the kidneys. researchgate.netresearchgate.net
The primary route of elimination for the active drug, melagatran, is renal excretion. nih.gov In human studies where radiolabeled ximelagatran was administered orally, approximately 71.1% of the total radioactivity was recovered in the feces, while 25.2% was found in the urine. thieme-connect.com This distribution suggests that after the initial absorption and metabolism of ximelagatran, the resulting metabolites, including melagatran, are eliminated through both renal and fecal routes. The significant portion found in feces points towards considerable biliary excretion of ximelagatran-related metabolites. researchgate.netdiva-portal.org Studies in pigs have confirmed that ximelagatran and its metabolites undergo biliary excretion. diva-portal.org
Interspecies Metabolic Differences of N-Hydroxy Melagatran in Preclinical Species
While the fundamental metabolic pathway for N-Hydroxy Melagatran (i.e., reduction to melagatran) is qualitatively consistent across different preclinical species, notable quantitative differences exist.
The enzymatic machinery for the reduction is present in the liver and kidneys of both pigs and humans. nih.gov However, the specific activity of the reducing enzymes varies. In rats, the highest activity for N-hydroxymelagatran reduction was observed in the liver, adipose tissue, and kidneys. researchgate.net In contrast, the specific activity in human adipose tissue preparations was found to be lower. researchgate.net
A sex-dependent difference in metabolic rate was identified in rats, where liver microsomes from female rats showed four-fold higher reductive activity compared to males. researchgate.net This gender difference was not observed in other rat tissues or in human tissue preparations. researchgate.net
| Species | Melagatran Bioavailability (from oral Ximelagatran) | Reference |
|---|---|---|
| Rat | 5% - 10% | researchgate.net |
| Dog | 10% - 50% | researchgate.net |
| Human | ~20% | researchgate.net |
These variations in bioavailability highlight quantitative differences in the extent of first-pass metabolism and/or absorption across species, even though the core biotransformation pathway of N-Hydroxy Melagatran remains the same. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of N Hydroxy Melagatran and Analogues
Identification of Key Structural Determinants for N-Hydroxy Melagatran's Biological Activity and Conversion
The primary structural determinant for the biological role of N-hydroxy melagatran (B23205) is the N-hydroxylation of the strongly basic amidine group of melagatran. nih.govnih.gov This modification creates an N-hydroxylated amidine, also known as an amidoxime (B1450833), which is significantly less basic. nih.govresearchgate.net Melagatran itself contains a strongly basic benzamidine (B55565) group (pKa of 11.5) that is protonated at intestinal pH, hindering its absorption. researchgate.net The introduction of the hydroxyl group to the amidine functionality is a critical prodrug strategy designed to improve oral bioavailability. nih.govresearchgate.net
Key determinants and their effects are:
N-Hydroxylated Amidine (Amidoxime) Group : This is the most critical structural feature. The introduction of an oxygen atom to the amidine moiety of melagatran significantly reduces the basicity of the functional group. nih.govresearchgate.net This decreased basicity prevents the molecule from being fully protonated under physiological conditions in the gastrointestinal tract, which in turn increases its lipophilicity and ability to be absorbed. researchgate.netresearchgate.net
Conversion to Active Form : N-hydroxy melagatran is designed to be a prodrug, meaning it must be efficiently converted to the active compound, melagatran, in the body. researchgate.netnih.gov This conversion is a reduction reaction where the N-hydroxy group is removed. wikipedia.org This bioactivation is catalyzed by specific enzyme systems. Initially, an enzyme system consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a cytochrome P450 isoenzyme was identified as being responsible for the reduction. nih.govnih.gov More recently, the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme, has been identified as playing a pivotal role in the reduction of N-hydroxylated compounds like N-hydroxy melagatran. researchgate.nettandfonline.com These enzyme systems are present in various organs, including the liver and kidney, ensuring extensive in vivo reduction of the prodrug to its active form. researchgate.netnih.govnih.gov The reduction of the N-hydroxylated group appears to be independent of the rest of the molecule's structure. researchgate.net
| Structural Feature | Parent Compound (Melagatran) | Prodrug Intermediate (N-Hydroxy Melagatran) | Effect of Modification |
|---|---|---|---|
| Key Functional Group | Amidine | N-Hydroxyamidine (Amidoxime) | Introduction of a hydroxyl group. nih.gov |
| Basicity | Strongly basic (pKa ~11.5) | Less basic | Reduced protonation at physiological pH. researchgate.netresearchgate.net |
| Lipophilicity | Low | Higher | Improved absorption from the gastrointestinal tract. bioline.org.brresearchgate.net |
| Oral Bioavailability | Poor (3-7%) | Serves as an intermediate from the orally absorbed double prodrug, ximelagatran (B1683401), to improve bioavailability of melagatran to ~20%. researchgate.netresearchgate.net | Enables effective oral administration strategy. researchgate.net |
Impact of N-Hydroxylation on Thrombin Inhibitor Activity and Selectivity
The N-hydroxylation of melagatran is a deliberate chemical modification to create a prodrug, which is, by design, significantly less active than the final drug molecule. researchgate.netresearchgate.net The primary goal of this structural change is not to enhance thrombin inhibition but to temporarily mask the active site-binding moiety to improve pharmacokinetic properties, specifically oral absorption. nih.govresearchgate.net
The impact on activity is substantial:
Thrombin Inhibitory Activity : N-hydroxy melagatran exhibits markedly reduced potency as a thrombin inhibitor compared to melagatran. Research indicates that the thrombin-inhibiting activity of N-hydroxy melagatran is approximately 1% of that of melagatran. researchgate.net This is because the amidine group of melagatran is designed to fit into the arginine side pocket of thrombin, and the N-hydroxylation interferes with this critical binding interaction. researchgate.netnih.gov
Selectivity : As N-hydroxy melagatran is a very weak inhibitor, its selectivity profile is less relevant than that of the active compound, melagatran. The prodrug principle relies on the conversion to the highly potent and selective active form, melagatran, after absorption. researchgate.net The reduction of the N-hydroxylated group is performed by enzymes like mARC, which act on a variety of N-hydroxylated substrates, suggesting the conversion process itself is not highly selective to the specific drug structure beyond the N-hydroxy functional group. researchgate.net
| Compound | Relative Thrombin Inhibitory Potency | Role |
|---|---|---|
| Melagatran | 100% | Active Direct Thrombin Inhibitor researchgate.net |
| N-Hydroxy Melagatran | ~1% | Prodrug Intermediate researchgate.net |
| Ethyl-melagatran | ~100% | Prodrug Intermediate researchgate.net |
| Ximelagatran | ~1% | Oral Double Prodrug researchgate.net |
Design, Synthesis, and Biological Evaluation of N-Hydroxy Melagatran Analogues
The design and synthesis of analogues of N-hydroxy melagatran are intrinsically linked to the SAR of melagatran itself. The general strategy involves modifying the core structure of melagatran to enhance properties like potency and selectivity, and then applying the N-hydroxyamidine prodrug approach to ensure oral bioavailability. nih.govresearchgate.net
Design : The design of melagatran analogues has often focused on the P1 and P3 side chains, which interact with the S1 and S3/S4 pockets of thrombin, respectively.
P1 Moiety : The benzamidine group in melagatran mimics an arginine residue and is crucial for binding to the S1 specificity pocket of thrombin. tandfonline.com While this is a key interaction, its strong basicity necessitates the prodrug approach. nih.gov
P3 Moiety : Modifications to the P3 cyclohexylalanine residue of melagatran have been explored to optimize interactions and improve affinity. Studies on melagatran analogues with different P3 side chains revealed that changes in this part of the molecule can significantly affect the kinetic and thermodynamic profiles of thrombin binding. researchgate.net For instance, increasing the chain length of the P3 substituent generally leads to increased affinity. researchgate.net Any such optimized analogue would subsequently be a candidate for N-hydroxylation to create a new oral prodrug.
Synthesis : The synthesis of N-hydroxy melagatran analogues would follow established chemical principles. The core peptide-like structure is typically assembled using standard peptide synthesis techniques. The final key step is the conversion of the terminal amidine group of a melagatran analogue into the corresponding N-hydroxyamidine (amidoxime). This transformation is a known chemical process. nih.govmdpi.com
Biological Evaluation : The evaluation of new N-hydroxy melagatran analogues would be a multi-step process.
In Vitro Thrombin Inhibition : The corresponding active form (the amidine) of the new analogue would be tested for its inhibitory potency (Ki) and selectivity against thrombin and other related serine proteases like trypsin. researchgate.net
In Vitro Conversion : The N-hydroxylated analogue would be incubated with liver microsomes, mitochondria, or recombinant enzyme systems (like mARC) to confirm and quantify its conversion to the active amidine form. nih.govresearchgate.net
Pharmacokinetic Profiling : Promising analogues would be studied in animal models to assess their oral absorption and the plasma concentration profile of the released active drug. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis of N-Hydroxy Melagatran Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. studysmarter.co.ukslideshare.net For N-hydroxy melagatran and its derivatives, a QSAR analysis could be a valuable tool for predicting the biological properties of newly designed compounds, thereby streamlining the drug discovery process.
While specific, detailed QSAR studies focused exclusively on a series of N-hydroxy melagatran derivatives are not widely reported in the literature, the principles of QSAR can be applied. A hypothetical QSAR study on N-hydroxy melagatran derivatives would likely focus on two main aspects: the efficiency of enzymatic reduction and the oral bioavailability.
Modeling Enzymatic Conversion : A QSAR model could be developed to predict the rate at which N-hydroxy melagatran derivatives are reduced to their active amidine forms by the mARC enzyme system.
Descriptors : The model would use molecular descriptors that quantify physicochemical properties of the molecules. Relevant descriptors could include electronic descriptors (e.g., partial atomic charges on the N-hydroxyamidine group), steric descriptors (e.g., molecular volume, shape indices), and lipophilicity descriptors (e.g., logP). nih.govsid.ir
Correlation : These descriptors would be correlated with experimentally determined conversion rates for a series of analogues to generate a mathematical equation. This equation could then be used to predict the conversion rate for new, unsynthesized analogues. sid.ir
Although no direct QSAR studies on N-hydroxy melagatran were identified, QSAR analyses have been successfully applied to other classes of inhibitors, including other N-hydroxy derivatives, demonstrating the potential utility of this approach. nih.gov Such models can help identify the key molecular features that govern the conversion and absorption of these prodrugs, guiding the design of more effective oral thrombin inhibitors. nih.gov
Advanced Analytical Methodologies for N Hydroxy Melagatran Research
Development and Validation of Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Quantification in Research Samples
The quantification of N-Hydroxy Melagatran (B23205), often alongside its parent drug Ximelagatran (B1683401) and other metabolites like Melagatran and Ethyl Melagatran, is crucial for metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as the primary tools for this purpose due to their specificity, sensitivity, and precision. diva-portal.orgnih.govdiva-portal.org
Researchers have developed fully automated quantitative methods involving online solid-phase extraction (SPE) coupled with liquid chromatography and tandem mass spectrometric detection (SPE-LC-MS/MS). nih.govdiva-portal.org These methods are essential for analyzing complex biological matrices, such as pig liver extracts, where the structural similarity among the metabolites and the presence of isobaric fragment ions demand efficient chromatographic separation. nih.govdiva-portal.org
A typical validated LC-MS/MS method for the determination of Ximelagatran and its metabolites, including N-Hydroxy Melagatran (referred to as OH-melagatran), in human plasma involves several key steps. nih.govnih.gov Sample clean-up is often achieved using solid-phase extraction, for instance, on a mixed-mode sorbent material (C8/SO₃⁻), which provides high extraction recovery (above 80%) and clean extracts. nih.gov The chromatographic separation is then performed on a C18 analytical column using a gradient elution. nih.govnih.gov For example, a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer with formic acid has been successfully used. nih.gov
Validation of these methods according to regulatory guidelines (e.g., ICH guidelines) ensures their reliability for research applications. scirp.orgijpsjournal.comjneonatalsurg.compensoft.net Key validation parameters that are consistently met include high accuracy, precision, linearity over a wide concentration range, and a low limit of quantitation (LOQ). nih.govdiva-portal.org
Table 1: Example of a Validated LC-MS/MS Method Parameters for N-Hydroxy Melagatran and Related Compounds
| Parameter | Finding | Source |
|---|---|---|
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | diva-portal.orgnih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) on octylsilica or mixed-mode C8/SO₃⁻ | nih.govnih.gov |
| Extraction Recovery | >90% for N-Hydroxy Melagatran (melagatran hydroxyamidine) | nih.gov |
| Analytical Column | C18 reverse-phase | nih.govnih.gov |
| Mobile Phase | Acetonitrile and ammonium acetate buffer with formic acid (gradient elution) | nih.govnih.gov |
| Detection | Positive Electrospray Ionization (ESI+) with Selected Reaction Monitoring (SRM) | nih.govdiva-portal.orgnih.gov |
| Linearity Range | 0.010 - 4.0 µmol/L | nih.gov |
| Limit of Quantitation (LOQ) | <3.6 nM to 10 nmol/L | diva-portal.orgnih.gov |
| Accuracy | 94.7% - 102.6% | nih.gov |
| Precision (%RSD) | <8% | diva-portal.org |
Application of Mass Spectrometry for Structural Elucidation and Metabolite Profiling of N-Hydroxy Melagatran
Mass spectrometry (MS) is a powerful technique for the structural elucidation of organic molecules and plays a critical role in identifying metabolites like N-Hydroxy Melagatran. numberanalytics.comnsc.rumdpi.com High-resolution mass spectrometry, such as time-of-flight (ToF-MS), provides exact mass measurements, enabling the determination of elemental compositions with high confidence.
In the context of Ximelagatran research, reversed-phase HPLC coupled with orthogonal acceleration time-of-flight mass spectrometry (oa-ToF-MS) has been employed to identify impurities and degradation products. N-Hydroxy Melagatran was identified as an impurity in Ximelagatran prodrug samples using this technique. The exact mass spectrum for N-Hydroxy Melagatran (m/z 446) was obtained, and its elemental composition was confirmed with a mass measurement error of less than 2 ppm. This high degree of accuracy allows for the unambiguous differentiation from other potential impurities.
Tandem mass spectrometry (MS/MS) is also integral to metabolite profiling. diva-portal.org By inducing fragmentation of the parent ion, MS/MS experiments generate characteristic fragment ions that provide structural information, confirming the identity of metabolites in complex biological samples. numberanalytics.com This approach is a cornerstone of metabolite profiling, which aims to investigate a set of metabolites associated with a specific metabolic pathway. diva-portal.org
Bioanalytical Assay Development for Preclinical Pharmacokinetic and Pharmacodynamic Studies of N-Hydroxy Melagatran
Bioanalytical methods are fundamental to preclinical research, providing the quantitative data needed for pharmacokinetic (PK) and pharmacodynamic (PD) studies. bioanalysis-zone.comjournalofappliedbioanalysis.com The development of these assays for N-Hydroxy Melagatran is often part of a broader method for its parent drug and other key metabolites. diva-portal.orgdiva-portal.org
Fully automated quantitative analysis methods using online SPE-LC-MS/MS have been developed and validated for the simultaneous determination of Ximelagatran, Melagatran, Ethyl Melagatran, and N-Hydroxy Melagatran in biofluids. nih.govdiva-portal.org These automated systems, often employing 96-well plates, increase throughput and improve reproducibility, which are critical for supporting extensive preclinical studies. nih.gov
Table 2: Application of Bioanalytical Assays in Preclinical Studies of N-Hydroxy Melagatran
| Study Type | Analytical Method | Matrix | Key Findings Related to N-Hydroxy Melagatran | Source |
|---|---|---|---|---|
| Metabolic Studies | Automated SPE-LC-MS/MS | Pig Liver Extract | Simultaneous quantification to study hepatic metabolism and disposition. | diva-portal.org |
| Pharmacokinetic Profiling | LC-MS/MS | Human Plasma | Characterization of N-Hydroxy Melagatran as an intermediate metabolite in the bioconversion of Ximelagatran. | nih.govtandfonline.comthieme-connect.com |
| Impurity Profiling | HPLC-oa-ToF-MS | Drug Substance | Identification and structural confirmation of N-Hydroxy Melagatran as a process-related impurity. |
Use of Spectroscopic Methods (e.g., NMR) for N-Hydroxy Melagatran Characterization in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic compounds, providing detailed information about the atomic connectivity within a molecule. nih.govnews-medical.net While specific NMR studies focusing exclusively on N-Hydroxy Melagatran are not extensively detailed in the provided context, the principles of NMR are widely applied to characterize N-hydroxy compounds and related pharmaceutical substances. researchgate.netresearchgate.net
In pharmaceutical research, NMR is also used in combination with mass spectrometry to provide comprehensive structural elucidation. mdpi.com While MS provides molecular weight and fragmentation data, NMR offers definitive structural arrangement, making the combination a powerful approach for identifying and characterizing novel metabolites and impurities. numberanalytics.commdpi.com The use of N-hydroxy compounds as internal standards in quantitative ³¹P NMR analysis further highlights the relevance of understanding the spectroscopic properties of this class of molecules in analytical research. researchgate.netresearchgate.net
Role of N Hydroxy Melagatran in Drug Discovery and Chemical Biology Research
N-Hydroxy Melagatran (B23205) as a Research Tool for Elucidating Thrombin Pathway Regulation
While melagatran is the direct inhibitor of thrombin, N-hydroxy melagatran, along with the other intermediate, ethyl-melagatran, has been instrumental in research aimed at understanding the regulation of the thrombin pathway. tandfonline.com Studies have utilized these intermediates to investigate the bioconversion process and its impact on the generation of the active anticoagulant, melagatran. tandfonline.com Research has shown that N-hydroxy melagatran itself is an ineffective thrombin inhibitor, with a potency of approximately 1% of melagatran. nih.gov This low activity is crucial for its role as a prodrug intermediate, ensuring that significant thrombin inhibition only occurs after its conversion to melagatran.
N-Hydroxy Melagatran as a Lead Compound or Scaffold for Novel Chemical Entity Development
The development of ximelagatran (B1683401), a double prodrug of melagatran, was a strategic approach to overcome the poor oral bioavailability of the parent compound. rutgers.edu Melagatran's structure, containing a strongly basic benzamidine (B55565) group and an acidic carboxylic group, results in a charged molecule at physiological pH, hindering its absorption. rutgers.eduresearchgate.net The creation of N-hydroxy melagatran as an intermediate addressed the basicity issue. By hydroxylating the amidine group, its basicity was reduced, leading to a less charged and more lipophilic compound at intestinal pH. rutgers.edu
This prodrug strategy, where N-hydroxy melagatran is a key component, has served as a paradigm for the development of other novel anticoagulants and drugs targeting enzymes with similar active site requirements. nih.govtandfonline.com The successful application of the N-hydroxy amidine (amidoxime) prodrug approach for melagatran has demonstrated its potential for improving the pharmacokinetic profiles of other potent but poorly absorbed drug candidates. nih.gov The synthesis of N-hydroxy melagatran and its subsequent conversion to melagatran has been a focus of synthetic chemistry research, aiming to develop efficient and industrially scalable production methods for this class of compounds. tandfonline.comtandfonline.com
Investigational Role in Prodrug Activation and Bioreduction Mechanisms
N-Hydroxy melagatran is central to the investigation of prodrug activation and bioreduction mechanisms. nih.gov It is one of two key intermediates in the conversion of the oral prodrug ximelagatran to its active form, melagatran. nih.govnih.gov This biotransformation involves the reduction of the N-hydroxy group of N-hydroxy melagatran to an amidine. nih.govresearchgate.net
In vitro studies have demonstrated that this reduction occurs in microsomal and mitochondrial preparations from the liver and kidneys of both pigs and humans. nih.gov The enzyme system responsible for this bioreduction has been a subject of intense research. nih.govnih.gov An enzyme system in pig liver microsomes, consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a specific cytochrome P450 isoenzyme, has been shown to reduce N-hydroxy melagatran. nih.govnih.gov However, further studies have indicated that the reduction is not dependent on several major human cytochrome P450 enzymes, suggesting the involvement of other reductase systems. nih.govnih.gov
More recently, the mitochondrial amidoxime (B1450833) reducing component (mARC) enzymes, mARC1 and mARC2, have been identified as key players in the reduction of N-hydroxylated compounds, including N-hydroxy melagatran. plos.org These molybdenum-containing enzymes, located in the outer mitochondrial membrane, work in concert with cytochrome b5 and its reductase to catalyze the reduction of amidoximes. researchgate.net The discovery of the mARC system has significantly advanced the understanding of the bioactivation of amidoxime prodrugs like ximelagatran. researchgate.netresearchgate.net
The synthesis of tritium-labeled N-hydroxy melagatran has been crucial for in-depth studies of its metabolic fate and the mechanisms of its conversion to melagatran. nih.gov These labeled compounds allow for precise tracking and quantification during in vitro and in vivo experiments, providing valuable data on the kinetics and pathways of bioreduction. nih.gov
Contribution of N-Hydroxy Melagatran Research to General Understanding of Drug Metabolism and Bioactivation
The research surrounding N-hydroxy melagatran has made significant contributions to the broader field of drug metabolism and bioactivation. The development of ximelagatran as a double prodrug, with N-hydroxy melagatran as a key intermediate, exemplifies a successful strategy to enhance the oral bioavailability of polar drug molecules. researchgate.netresearchgate.net This approach of modifying functional groups to increase lipophilicity and facilitate absorption has been influential in modern drug design. researchgate.net
The investigation into the enzymatic reduction of the N-hydroxyamidine (amidoxime) functionality of N-hydroxy melagatran has shed light on a less-explored area of drug metabolism. nih.gov While oxidative metabolism by cytochrome P450 enzymes is well-characterized, the reductive pathways, particularly for N-oxygenated compounds, were not as well understood. nih.gov The identification and characterization of the enzyme systems responsible for reducing N-hydroxy melagatran, including the discovery of the role of mARC enzymes, have expanded our knowledge of the diverse enzymatic machinery involved in xenobiotic metabolism. nih.govplos.org
Future Research Directions and Unanswered Questions for N Hydroxy Melagatran Studies
Exploration of Novel Bioreduction Pathways and Enzymes
The conversion of the N-hydroxyamidine (amidoxime) group in N-Hydroxy Melagatran (B23205) to the active amidine in Melagatran is a critical activation step. While significant progress has been made, the full spectrum of enzymes and pathways involved is not completely understood.
Initial research identified that the reduction of N-Hydroxy Melagatran occurs in liver and kidney microsomes and mitochondria in both pigs and humans. nih.govresearchgate.net This process was found to be independent of major human cytochrome P450 enzymes (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4), suggesting a novel metabolic route. nih.govcapes.gov.br
Subsequent studies identified a key enzyme system: the mitochondrial amidoxime-reducing component (mARC). researchgate.net Research has shown that both mARC1 and mARC2 are capable of reducing N-hydroxylated compounds. researchgate.netuniprot.org This reduction is catalyzed by a three-component enzyme system comprising mARC, cytochrome b5, and NADH-cytochrome b5 reductase. researchgate.netuniprot.org This system is not only present in the liver and kidneys but has also been unexpectedly identified in adipose tissue. capes.gov.brresearchgate.net In rats, a sex-dependent difference in activity was noted in liver microsomes, though this was not observed in humans. capes.gov.br
Future research should focus on:
Characterizing Reductase Isoforms: Further investigation into the specific roles and tissue distribution of mARC1 and mARC2 in N-hydroxyguanidine reduction is needed. While both are implicated, their relative contributions in different tissues and potential for substrate-specific activity remain to be fully elucidated. researchgate.netresearchgate.net
Identifying Non-mARC Pathways: Given the complexity of metabolic processes, exploring the possibility of other, as-yet-unidentified, enzyme systems that can reduce N-hydroxylated compounds would be valuable. The initial observation of cyanide sensitivity in the enzyme system suggests components beyond typical P450 pathways. capes.gov.br
Understanding Cofactor Dependencies: The enzyme system preferentially uses NADH as a cofactor. capes.gov.br A deeper look into the regulation and availability of NADH within the specific cellular compartments (mitochondria and microsomes) could reveal new aspects of metabolic control.
Table 1: Key Enzymes and Systems in the Bioreduction of N-Hydroxy Melagatran
| Enzyme/System | Cellular Location | Tissue Distribution (Human) | Key Characteristics |
| mARC1/mARC2 | Outer mitochondrial membrane | Liver, Kidney, Adipose Tissue | Molybdenum-containing enzymes; central to the N-reductive system. researchgate.netuniprot.org |
| Cytochrome b5 type B (CYB5B) | Mitochondria, Microsomes | Liver, Kidney | Electron transport protein; essential component of the three-part system. researchgate.netuniprot.org |
| NADH-cytochrome b5 reductase (CYB5R) | Mitochondria, Microsomes | Liver, Kidney | Provides reducing equivalents from NADH to cytochrome b5. researchgate.netuniprot.org |
Deepening Mechanistic Understanding Through Advanced Biophysical and Computational Techniques
A thorough understanding of the molecular mechanisms underpinning N-Hydroxy Melagatran's metabolism and interactions is crucial for applying these insights to future drug design. Advanced analytical and computational methods are essential for this purpose.
The biotransformation of Ximelagatran (B1683401) through its intermediates, including N-Hydroxy Melagatran, has been studied using various techniques. High-performance liquid chromatography (HPLC) methods were developed to separate and quantify Ximelagatran and its metabolites, enabling the determination of kinetic parameters in in vitro systems like liver and kidney microsomes. nih.gov To better understand its disposition, tritium-labeled versions of N-Hydroxy Melagatran and related compounds were synthesized for use in metabolic and toxicity studies. researchgate.netnih.gov
Kinetic modeling has also been applied. A simple disposition model was used with porcine liver fractions and hepatocytes to investigate the impact of membrane transporters on the hepatic disposition of Ximelagatran and its metabolites. diva-portal.org These studies revealed that the disposition of the intermediate metabolites is influenced by carrier-mediated processes. diva-portal.org
Future research would benefit from the application of:
Advanced Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used for more sensitive and detailed analysis of metabolic pathways and to identify any minor or transient metabolites that have not yet been characterized. diva-portal.org
Structural Biology: Solving the crystal structures of mARC1 and mARC2 in complex with N-Hydroxy Melagatran or similar substrates would provide definitive atomic-level details of the binding and catalytic mechanism.
Computational Modeling: Modern computational chemistry methods can be employed to model the entire reductive process. rsc.org This includes docking studies to predict the binding pose of N-Hydroxy Melagatran in the mARC active site, and quantum mechanics/molecular mechanics (QM/MM) simulations to model the electron transfer and chemical reaction steps. rjpbr.comnih.gov These studies can help elucidate the precise mechanism of N-hydroxylamine reduction.
Table 2: Biophysical and Computational Techniques for Studying N-Hydroxy Melagatran
| Technique | Application | Research Findings/Potential |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Ximelagatran and its metabolites. | Enabled determination of kinetic parameters of biotransformation in liver and kidney microsomes. nih.gov |
| Isotope Labeling (Tritium) | Synthesis of labeled N-Hydroxy Melagatran for metabolic tracking. | Used to support studies investigating the liver toxicity associated with the parent drug, Ximelagatran. researchgate.netnih.gov |
| Kinetic Modeling | Simulating the hepatic disposition and impact of membrane transporters. | Demonstrated that carrier-mediated processes influence the disposition of N-Hydroxy Melagatran in hepatocytes. diva-portal.org |
| Computational Chemistry | Calculation of molecular properties (pKa, lipophilicity, solubility). | Used to compare physicochemical properties of direct thrombin inhibitors and their prodrugs. rsc.org |
| Molecular Docking & Dynamics | Predicting binding modes and stability of ligand-enzyme complexes. | Can be used to hypothesize the interaction between N-Hydroxy Melagatran and the mARC enzyme system. nih.gov |
Development of Next-Generation Analogues and Prodrug Strategies Based on N-Hydroxy Melagatran Insights
The development of Ximelagatran, with N-Hydroxy Melagatran as a key intermediate, was a landmark in oral anticoagulant therapy and a prime example of the prodrug strategy. ewadirect.com The active drug, Melagatran, is a potent direct thrombin inhibitor but has poor oral bioavailability due to its highly basic amidine group, which is charged at intestinal pH. nih.govnih.gov
The prodrug approach involved two modifications: converting the carboxylic acid to an ethyl ester and the amidine to a less basic N-hydroxyamidine (amidoxime). ahajournals.org This made the resulting compound, Ximelagatran, significantly more lipophilic and uncharged, allowing it to be absorbed through the intestine. researchgate.netnih.gov Once absorbed, it is converted via the intermediates Ethyl-melagatran and N-Hydroxy Melagatran to the active Melagatran. researchgate.net This "amidoxime prodrug" principle was successfully applied to improve the bioavailability of a strongly basic drug. nih.govresearchgate.net
Although Ximelagatran was withdrawn due to hepatotoxicity, the lessons learned from its design are invaluable. mdpi.com The challenges encountered have spurred research into alternative strategies for developing oral anticoagulants.
Future research directions include:
Bioisosteric Replacement: Investigating neutral bioisosteres for the basic amidine group required for thrombin binding. Research has already shifted towards developing neutral, non-prodrug thrombin inhibitors to circumvent the issues associated with charged groups and complex metabolic activation. acs.org
Novel Prodrug Moieties: Exploring other bioreversible masking groups for amidines and guanidines. The success of the N-hydroxy group demonstrates the potential of this approach, but new moieties could offer different metabolic stability profiles or avoid the specific liabilities of the amidoxime (B1450833) group. wuxiapptec.com
Enzyme-Targeted Prodrugs: Designing prodrugs that are selectively activated by specific enzymes highly expressed in target tissues or, conversely, avoiding activation by enzymes implicated in toxicity, such as those potentially involved in Ximelagatran's liver effects. ewadirect.com The detailed characterization of the mARC system could allow for the design of prodrugs specifically tailored for activation by these enzymes. uniprot.org
Table 3: Prodrug Strategies Informed by N-Hydroxy Melagatran Research
| Strategy | Principle | Advantage | Challenge/Next Step |
| Amidoxime Prodrug | Masking a basic amidine as a less basic, more lipophilic N-hydroxyamidine. | Significantly improves oral absorption of polar, charged parent drugs. researchgate.netnih.gov | Association with toxicity in the case of Ximelagatran requires investigation of alternative moieties. mdpi.com |
| Ester Prodrug | Masking a polar carboxylic acid as a more lipophilic ester. | Improves membrane permeability; a common and well-understood strategy. ahajournals.orgresearchgate.net | Susceptible to hydrolysis by various esterases, which can affect pharmacokinetic predictability. |
| Neutral Non-Prodrug Analogues | Designing active molecules that are inherently neutral and orally bioavailable. | Avoids reliance on metabolic activation, potentially reducing metabolic liabilities and variability. acs.org | Difficult to achieve potent binding to targets like thrombin, which have binding pockets evolved to recognize charged residues. |
Investigating Interplay with Other Biological Systems or Pathways in Research Models
The biological effects of a drug and its metabolites are not confined to their primary target but involve a complex interplay with numerous physiological systems. A key advantage of the Ximelagatran/Melagatran system was that its biotransformation does not involve the main cytochrome P450 isoenzymes that mediate many drug-drug interactions. nih.gov This generally suggests a low potential for such interactions.
However, some interactions were noted. Co-administration with macrolide antibiotics like erythromycin (B1671065) led to increased plasma concentrations of Melagatran, the mechanism of which was still under investigation. nih.gov This interaction may be mediated by transporters at the sinusoidal or canalicular membranes of hepatocytes.
Furthermore, the very enzyme system responsible for activating N-Hydroxy Melagatran, the mARC system, has been implicated in other biological functions. Recent research suggests mARC is a key factor in lipid metabolism, presenting a potential link between this drug activation pathway and a major physiological system. researchgate.net The hepatotoxicity that led to Ximelagatran's withdrawal also points to a critical, unintended interaction with liver biology, possibly involving inflammatory responses. tandfonline.com
Future research should be directed towards:
Transporter Interaction Studies: Systematically screening N-Hydroxy Melagatran and its analogues against a panel of key drug transporters (e.g., OATP, P-gp, BCRP) to predict and understand potential drug-drug interactions. diva-portal.org
Exploring the mARC-Lipid Metabolism Link: Using research models to investigate how the administration of mARC substrates like N-Hydroxy Melagatran might affect lipid homeostasis, and conversely, how states of altered lipid metabolism might impact the activation of such prodrugs. researchgate.net
Systems Biology Approaches to Toxicity: Employing 'omics' technologies (proteomics, metabolomics) in relevant cell culture models (e.g., human hepatocytes) treated with N-Hydroxy Melagatran to generate new hypotheses about the molecular pathways leading to toxicity. researchgate.net This can help identify biomarkers and mechanisms of off-target effects.
Q & A
Q. What is the mechanism of action of N-Hydroxy Melagatran as a thrombin inhibitor, and how does its selectivity compare to other direct thrombin inhibitors?
N-Hydroxy Melagatran (a derivative or intermediate in the prodrug pathway of melagatran) acts as a competitive, reversible inhibitor of thrombin, targeting both soluble and clot-bound forms. Unlike heparin or warfarin, it does not require cofactors like antithrombin III and exhibits no interaction with other coagulation cascade enzymes or fibrinolytic proteins (e.g., factor Xa or plasmin) . This specificity minimizes off-target effects, making it advantageous for mechanistic studies. Researchers should validate selectivity using thrombin-specific assays (e.g., chromogenic substrate analysis) and compare inhibition constants (Ki) against related proteases .
Q. How should researchers select appropriate assays to evaluate N-Hydroxy Melagatran's anticoagulant activity in vitro?
Thrombin generation assays (TGAs) and prothrombin time (PT) tests are common, but reagent sensitivity significantly impacts results. For example, Thromboplastin S and HS reagents show IC50 values of 0.9 μmol/L for PT doubling, while Owren-type reagents require higher concentrations (IC50 = 2.2–2.9 μmol/L) . To ensure reproducibility, researchers must:
Q. What pharmacokinetic challenges are associated with N-Hydroxy Melagatran, and how do prodrug strategies address them?
Melagatran (the active form) has low oral bioavailability (3–7%) due to zwitterionic properties at physiological pH, limiting intestinal absorption. Prodrugs like ximelagatran (N-hydroxyamidine derivative) mitigate this by masking ionizable groups, increasing lipophilicity, and reducing zwitterion formation. Ximelagatran’s modifications lower the amidine pKa from 7.0 to 5.2 and the carboxylic acid pKa from 2.0 to 4.5, enabling >90% neutral species at intestinal pH and improving Caco-2 permeability by 80-fold . Researchers should assess prodrug conversion efficiency using LC-MS/MS in plasma and tissue samples.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on N-Hydroxy Melagatran’s efficacy in cord plasma versus adult plasma models?
Melagatran exhibits higher potency in cord plasma, requiring lower IC50 values for thrombin generation suppression (ETP IC50 = 0.27 vs. 0.70 μmol/L in adult plasma) . This discrepancy may arise from developmental differences in plasma protein composition (e.g., lower antithrombin levels in neonates). To address this:
Q. How can variability in PT/INR results across reagents be minimized when studying N-Hydroxy Melagatran?
PT/INR variability stems from thromboplastin sensitivity (ISI) and plasma dilution. For example, high-ISI reagents require lower drug concentrations (0.5–0.7 μmol/L) to achieve INR = 2, while low-ISI reagents need 0.9–1.2 μmol/L . Mitigation strategies include:
Q. What experimental design considerations are critical for in vivo studies of N-Hydroxy Melagatran in rodent models?
Key factors include:
- Dosing regimen : Subcutaneous melagatran is often used perioperatively, followed by oral ximelagatran . Adjust doses based on renal function, as melagatran is 80% renally excreted.
- Endpoint selection : Measure anti-factor Xa activity for direct comparison with heparin, or use thrombin generation lag times .
- Control groups : Include warfarin or low-molecular-weight heparin (LMWH) to benchmark efficacy/safety .
Q. How can researchers optimize protocols for studying N-Hydroxy Melagatran’s inhibition kinetics?
Use surface plasmon resonance (SPR) or stopped-flow spectrometry to determine binding kinetics (kon/koff). For example:
- Pre-incubate thrombin with melagatran to assess time-dependent inhibition.
- Compare Ki values across thrombin isoforms (α-thrombin vs. γ-thrombin) to evaluate PAR-1/PAR-4 receptor specificity .
- Validate findings with platelet aggregation assays using ADP or collagen as agonists .
Methodological Notes
- Data Presentation : Include raw thrombin generation curves and processed parameters (ETP, peak height, lag time) in appendices, with critical data in the main text .
- Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Reproducibility : Provide detailed synthesis protocols, including purification steps (e.g., HPLC purity >98%) and storage conditions (-80°C for long-term stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
